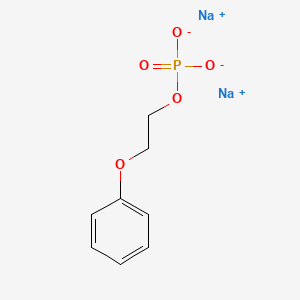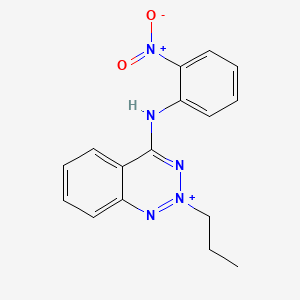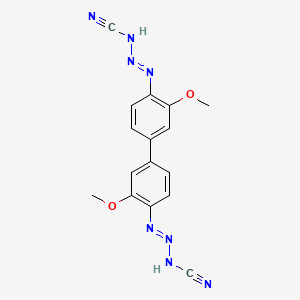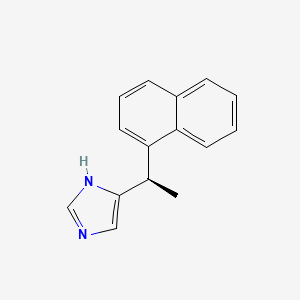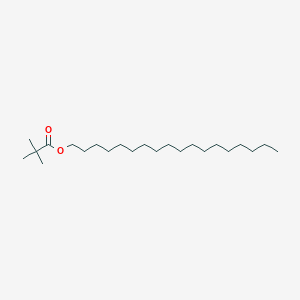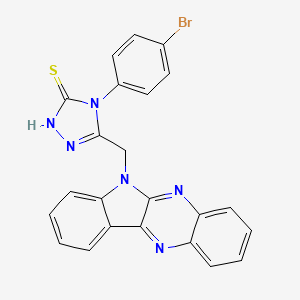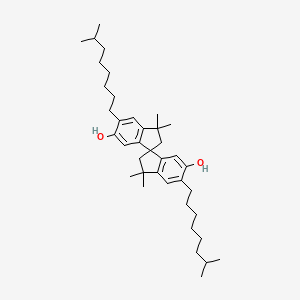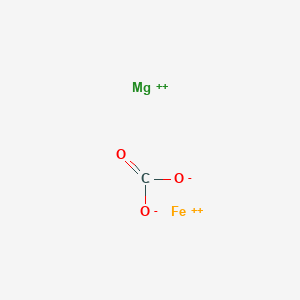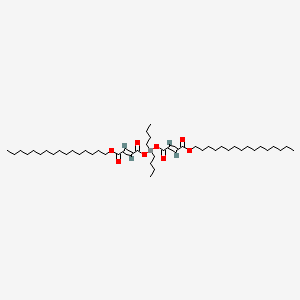
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate is a complex organotin compound with the molecular formula C48H88O8Sn and a molecular weight of 911.92 g/mol . This compound is known for its unique structure, which includes a tin atom coordinated with multiple oxygen atoms and long hydrocarbon chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate typically involves the reaction of dibutyltin oxide with hexadecyl maleate under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Dibutyltin oxide+Hexadecyl maleate→Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve consistent results. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the tin-oxygen bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can coordinate with various functional groups, leading to the inhibition or activation of enzymatic activity. Additionally, the long hydrocarbon chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Hexadecyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctacosa-2,9-dienoate can be compared with other organotin compounds such as:
Dibutyltin bis(cetyl maleate): Similar structure but with cetyl groups instead of hexadecyl.
Dibutyltin bis(octyl maleate): Contains octyl groups, leading to different physical and chemical properties.
Dibutyltin bis(ethyl maleate): Smaller alkyl groups result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of long hydrocarbon chains and the presence of multiple oxygen atoms coordinated with the tin center, which imparts distinct chemical and physical properties .
Properties
CAS No. |
84787-79-1 |
|---|---|
Molecular Formula |
C48H88O8Sn |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-hexadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-hexadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C20H36O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22;2*1-3-4-2;/h2*16-17H,2-15,18H2,1H3,(H,21,22);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*17-16+;;; |
InChI Key |
WKBGYBQIHPLBDZ-PZFJUNEJSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


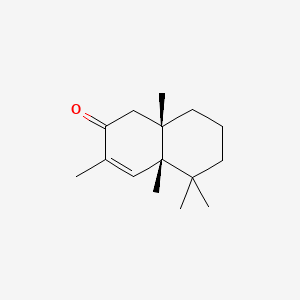
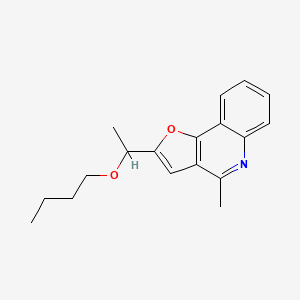
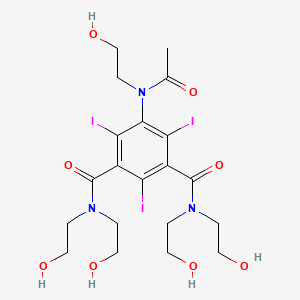
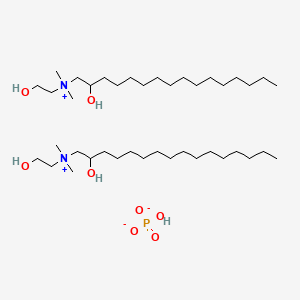
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
